molecular formula C31H30N2O3S B12143314 (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12143314
M. Wt: 510.6 g/mol
InChI Key: FZJWOVLAEFRKIC-MEFGMAGPSA-N
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Description

The compound “(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one” is a synthetic organic molecule that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Introduction of the benzylidene group: This step involves the condensation of the imidazo[2,1-b][1,3]thiazole core with a benzaldehyde derivative under basic conditions.

    Ethoxy and pentyloxy substitutions: These groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and pentyloxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein-coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3-ethoxy-4-(methoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2Z)-2-[3-ethoxy-4-(butyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Uniqueness

The uniqueness of “(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one” lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of both ethoxy and pentyloxy groups may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in medicinal applications.

Properties

Molecular Formula

C31H30N2O3S

Molecular Weight

510.6 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-pentoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C31H30N2O3S/c1-3-5-12-19-36-25-18-17-22(20-26(25)35-4-2)21-27-30(34)33-29(24-15-10-7-11-16-24)28(32-31(33)37-27)23-13-8-6-9-14-23/h6-11,13-18,20-21H,3-5,12,19H2,1-2H3/b27-21-

InChI Key

FZJWOVLAEFRKIC-MEFGMAGPSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Origin of Product

United States

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